molecular formula C15H13K B14672204 potassium;3-phenylprop-1-enylbenzene CAS No. 37837-37-9

potassium;3-phenylprop-1-enylbenzene

Cat. No.: B14672204
CAS No.: 37837-37-9
M. Wt: 232.36 g/mol
InChI Key: JLYDTVCOPGZRER-UHFFFAOYSA-N
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Description

Potassium 3-phenylprop-1-enylbenzene (hypothetical structure inferred from nomenclature) is postulated to consist of a benzene ring substituted with a 3-phenylprop-1-enyl group (CH₂=CH-CH₂-Ph) and a potassium counterion. The compound likely forms an ionic structure, where the potassium ion balances a negative charge localized on the aromatic system or a functional group (e.g., sulfonate or carboxylate, though this is unspecified in the name).

Properties

CAS No.

37837-37-9

Molecular Formula

C15H13K

Molecular Weight

232.36 g/mol

IUPAC Name

potassium;3-phenylprop-1-enylbenzene

InChI

InChI=1S/C15H13.K/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1

InChI Key

JLYDTVCOPGZRER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a potassium salt. One common method is the nucleophilic substitution reaction where a potassium halide reacts with 3-phenylprop-1-enylbenzene under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may involve the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Potassium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium;3-phenylprop-1-enylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium;3-phenylprop-1-enylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share structural motifs with potassium 3-phenylprop-1-enylbenzene, enabling comparisons of molecular weight, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Properties References
Potassium 3-phenylprop-1-enylbenzene Inferred: C₁₅H₁₃K ~232.37 (estimated) Aromatic, propenyl, ionic K⁺ Hypothetical: Ionic surfactants N/A
Triphenyl(3-phenyl-2-propen-1-yl)phosphonium chloride C₂₇H₂₄P·Cl 414.91 Phosphonium, propenyl, Cl⁻ Phase-transfer catalysis
3-Phenyl-1-propyne C₉H₈ 116.16 Alkyne, aromatic Click chemistry, synthesis
3-Phenyldodecane C₁₈H₃₀ 246.43 Alkyl chain, aromatic Surfactants, lubricants
Potassium 3-hydroxy-4-methoxybenzene-1-sulfonate C₇H₅KO₅S 248.28 Sulfonate, hydroxyl, methoxy, K⁺ Water-soluble reagents
3-Phenyl-2-propenoic acid C₉H₈O₂ 148.16 Carboxylic acid, propenyl Polymer precursors, organic synthesis

Reactivity and Stability

  • Ionic Nature: Potassium 3-phenylprop-1-enylbenzene is expected to exhibit high solubility in polar solvents due to its ionic character, similar to potassium 3-hydroxy-4-methoxybenzene-1-sulfonate . This contrasts with non-ionic analogs like 3-phenyldodecane, which are hydrophobic .
  • Propenyl Group Reactivity: The propenyl (allyl) moiety in the target compound may undergo electrophilic addition or polymerization, akin to 3-phenyl-2-propenoic acid . However, the phosphonium salt in leverages its propenyl group for nucleophilic reactions in catalysis .
  • Thermal Stability : Phosphonium salts (e.g., ) and sulfonates (e.g., ) are generally stable under moderate conditions, while alkylbenzenes () decompose at high temperatures.

Spectroscopic and Physical Properties

  • Spectroscopy : The aromatic protons in the benzene ring (δ 6.5–7.5 ppm in ¹H NMR) and the propenyl group (δ 5–6 ppm for vinyl protons) would dominate the target compound’s NMR profile, resembling 3-phenyl-1-propyne () but with additional splitting due to the allyl system.
  • Melting Points : Ionic compounds like potassium sulfonates () typically have higher melting points (>200°C) compared to neutral alkylbenzenes (e.g., 3-phenyldodecane, mp ~−20°C) .

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